2-(Aminomethyl)benzofuran chemical properties
2-(Aminomethyl)benzofuran chemical properties
An In-Depth Technical Guide to 2-(Aminomethyl)benzofuran (CAS: 37798-05-3): Properties, Synthesis, and Applications
Abstract
2-(Aminomethyl)benzofuran is a heterocyclic amine that has emerged as a crucial building block in medicinal chemistry and materials science. Its rigid benzofuran core, combined with the reactive primary amine functionality, makes it a versatile scaffold for the synthesis of complex molecules with a wide array of biological activities. The benzofuran motif is present in numerous natural products and clinically approved drugs, establishing it as a "privileged structure" in drug discovery.[1][2][3] This guide provides a comprehensive technical overview of 2-(Aminomethyl)benzofuran, detailing its physicochemical properties, common synthetic routes, chemical reactivity, spectroscopic profile, and key applications, with a focus on its role in the development of novel therapeutics for researchers, scientists, and drug development professionals.
Introduction to 2-(Aminomethyl)benzofuran
The Benzofuran Scaffold: A Privileged Structure in Drug Discovery
The benzofuran ring system, consisting of a benzene ring fused to a furan ring, is a cornerstone of many biologically active compounds.[2][4] This scaffold is found in a host of medicines, including the antiarrhythmic agent amiodarone, the antifungal drug griseofulvin, and various compounds investigated for anticancer, anti-inflammatory, and antiviral properties.[5][6] Its prevalence is due to its favorable pharmacological profile, including its ability to engage in various non-covalent interactions with biological targets and its relative metabolic stability. The development of synthetic methodologies to access functionalized benzofurans remains an active area of chemical research.[2][7]
2-(Aminomethyl)benzofuran: A Key Synthetic Intermediate
2-(Aminomethyl)benzofuran positions a nucleophilic aminomethyl group at the 2-position of the benzofuran ring, a site often targeted for derivatization. This strategic placement allows for the direct incorporation of the benzofuran moiety into larger molecular frameworks via standard amine chemistries. Consequently, it serves as an invaluable intermediate for creating libraries of compounds for high-throughput screening and lead optimization. Its structure is particularly valuable for synthesizing molecules designed to interact with central nervous system (CNS) targets, such as serotonin and dopamine receptors.[8]
Chemical Identity
| Property | Value | Source(s) |
| CAS Number | 37798-05-3 | [9][10] |
| Molecular Formula | C₉H₉NO | [8][9] |
| Molecular Weight | 147.17 g/mol | [8][9] |
| Synonyms | BENZOFURAN-2-YLMETHANAMINE, 1-benzofuran-2-ylmethanamine | [9][11] |
| SMILES | C1=CC=C2C(=C1)C=C(CN)O2 | [9] |
| InChI Key | DLUXAKYABIDWMU-UHFFFAOYSA-N | [11] |
Physicochemical and Computational Properties
The physical and computational properties of a molecule are critical predictors of its behavior in both chemical reactions and biological systems.
Physical Properties
| Property | Value | Source(s) |
| Purity | ≥95% (Typical commercial grade) | [8][9] |
| Storage | 4°C, protect from light | [9] |
| Shipping | Room temperature in continental US; may vary elsewhere | [9] |
Computational Chemistry Data
These parameters are often used to assess the "drug-likeness" of a molecule according to frameworks like Lipinski's Rule of Five. The values for 2-(Aminomethyl)benzofuran suggest good potential for oral bioavailability.
| Property | Value | Significance in Drug Discovery | Source(s) |
| Topological Polar Surface Area (TPSA) | 39.16 Ų | Predicts drug transport properties (e.g., cell permeability). A value < 140 Ų is generally favorable for oral bioavailability. | [9] |
| LogP (Octanol/Water Partition Coefficient) | 1.8915 | Measures lipophilicity. Values between 1 and 3 are often optimal for CNS drugs. | [9] |
| Hydrogen Bond Acceptors | 2 | Influences solubility and binding to biological targets. | [9] |
| Hydrogen Bond Donors | 1 | Influences solubility and binding to biological targets. | [9] |
| Rotatable Bonds | 1 | A low number (<10) is associated with higher oral bioavailability and metabolic stability. | [9] |
Synthesis and Manufacturing
The synthesis of 2-(Aminomethyl)benzofuran can be approached from several precursors, with the choice of route often depending on the availability of starting materials and the desired scale.
Retrosynthetic Analysis & Strategic Considerations
A common retrosynthetic approach disconnects the C-N bond of the target molecule, leading back to a 2-(halomethyl)benzofuran intermediate via nucleophilic substitution, or more efficiently, it traces the amine back to a nitrile or an oxime precursor. The reduction of 2-cyanobenzofuran is a robust and widely applicable strategy, as the nitrile can be readily prepared from the corresponding 2-halobenzofuran or via cyclization strategies starting from salicylaldehyde derivatives.
Protocol: Synthesis via Reduction of 2-Cyanobenzofuran
This protocol describes a representative lab-scale synthesis. The choice of lithium aluminum hydride (LiAlH₄) as the reducing agent is based on its high efficacy in converting nitriles to primary amines.
Step 1: Synthesis of 2-Cyanobenzofuran from Salicylaldehyde
-
Rationale: This step builds the core benzofuran ring system. The reaction between salicylaldehyde and chloroacetonitrile under basic conditions (Perkin-like condensation followed by cyclization) is a well-established method.
-
To a stirred solution of salicylaldehyde (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in dry acetone, add chloroacetonitrile (1.1 eq) dropwise.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 2-cyanobenzofuran.
Step 2: Reduction of 2-Cyanobenzofuran to 2-(Aminomethyl)benzofuran
-
Rationale: LiAlH₄ is a powerful, non-selective reducing agent suitable for this transformation. The reaction must be conducted under strictly anhydrous conditions due to the high reactivity of LiAlH₄ with water.
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 2-cyanobenzofuran (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. Maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is crucial for safely neutralizing excess hydride and precipitating aluminum salts into a filterable solid.
-
Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to yield crude 2-(Aminomethyl)benzofuran. Further purification can be achieved by distillation under reduced pressure or by conversion to its hydrochloride salt.
Synthetic Workflow Diagram
Chemical Reactivity and Derivatization
The synthetic utility of 2-(Aminomethyl)benzofuran stems from the distinct reactivities of its aminomethyl group and the benzofuran ring.
Reactivity of the Aminomethyl Group
The primary amine is a potent nucleophile and readily undergoes a variety of classical transformations, making it the primary handle for derivatization.
-
N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) yields stable amide derivatives. This is a common strategy for linking the scaffold to other molecular fragments.
-
N-Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary amines.
-
Schiff Base Formation: Condensation with aldehydes or ketones forms imines, which can be used as intermediates or as final products themselves.
Reactivity of the Benzofuran Ring System
The benzofuran ring can undergo electrophilic aromatic substitution. The furan ring is generally more susceptible to electrophilic attack than the benzene ring.[12] However, the free amine in 2-(Aminomethyl)benzofuran can interfere with or be degraded by common electrophilic reagents (e.g., Lewis acids in Friedel-Crafts reactions).
-
Rationale for N-Protection: To perform selective chemistry on the aromatic core, the amine must first be protected. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to many reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid). This strategy prevents the amine from acting as a Lewis base, which would quench catalysts, and avoids unwanted side reactions.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of 2-(Aminomethyl)benzofuran. The following data are typical for this compound.
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons: Multiplets between δ 7.2-7.7 ppm (4H, benzene ring). Furan Proton: Singlet or narrow multiplet around δ 6.7 ppm (1H, H3 of furan). Methylene Protons (-CH₂-): Singlet around δ 3.9-4.1 ppm (2H). Amine Protons (-NH₂): Broad singlet around δ 1.5-2.5 ppm (2H, concentration-dependent, exchanges with D₂O). |
| ¹³C NMR | Aromatic Carbons: Signals between δ 110-160 ppm. Key signals include the oxygen-bearing carbons C7a (~δ 155 ppm) and C2 (~δ 150 ppm). Methylene Carbon (-CH₂-): Signal around δ 40-45 ppm. |
| IR (Infrared) | N-H Stretch: Two characteristic bands for a primary amine at ~3300-3400 cm⁻¹. C-H Stretch (Aromatic): ~3050-3150 cm⁻¹. C-H Stretch (Aliphatic): ~2850-2950 cm⁻¹. C=C Stretch (Aromatic): ~1450-1600 cm⁻¹. C-O-C Stretch (Ether): ~1050-1250 cm⁻¹. |
| MS (Mass Spec.) | Molecular Ion (M⁺): m/z 147. Key Fragment: m/z 130, corresponding to the loss of the amino group (-NH₂). Another significant fragment at m/z 118 from the loss of the -CH₂NH₂ group. |
Note: Specific chemical shifts (δ) in NMR are dependent on the solvent used. The provided data is a general guide.[13][14][15][16][17]
Applications in Research and Drug Development
The structure of 2-(Aminomethyl)benzofuran makes it a valuable starting material for compounds targeting a range of diseases.[2][4]
Central Nervous System (CNS) Agents
Many psychoactive compounds feature a phenethylamine backbone. 2-(Aminomethyl)benzofuran can be considered a rigid analog where the ethylamine side chain is constrained by the furan ring. This structural motif has been extensively explored for developing ligands for serotonin (5-HT) and dopamine receptors, which are key targets in treating depression, anxiety, and other neurological disorders.[8][18]
Anticancer Research: P-glycoprotein (P-gp) Inhibition
Multidrug resistance (MDR) is a major challenge in chemotherapy. One mechanism is the overexpression of efflux pumps like P-glycoprotein (P-gp), which expel anticancer drugs from the cell. Novel 2-aminobenzofuran derivatives have been synthesized and identified as potent P-gp inhibitors.[1] These compounds can re-sensitize resistant cancer cells to conventional chemotherapeutics, offering a promising strategy to overcome MDR.[1]
Other Therapeutic Areas
The benzofuran core is associated with a broad spectrum of biological activities.[3] Derivatives of 2-(Aminomethyl)benzofuran have been investigated for:
-
Antifungal and Antimicrobial Activity [5]
-
Anti-inflammatory Properties
-
Antiarrhythmic Effects
Application Pathway
Safety and Handling
Hazard Identification
2-(Aminomethyl)benzofuran is associated with the following GHS hazard statements:
-
H302: Harmful if swallowed.[9]
-
H315: Causes skin irritation.[9]
-
H319: Causes serious eye irritation.[9]
-
H335: May cause respiratory irritation.[9] The GHS pictogram is GHS07 (Warning).[9]
Recommended Handling Procedures
Given its hazard profile, standard laboratory precautions should be strictly followed:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of contact, wash the affected area immediately with copious amounts of water.
Storage and Stability
For long-term stability, the compound should be stored at 4°C in a tightly sealed container, protected from light and moisture.[9] Some suppliers indicate that it can be stored at room temperature.[8]
Conclusion
2-(Aminomethyl)benzofuran is a synthetically accessible and highly versatile chemical intermediate. Its physicochemical properties make it an attractive scaffold for drug design, particularly for CNS and oncology applications. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage this potent building block in the creation of novel, biologically active molecules. The continued exploration of derivatives based on this core promises to yield new therapeutic agents with significant clinical potential.
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